molecular formula C17H22ClNO B5801907 3-(2-chlorophenyl)-N-cyclohexyl-N-ethylacrylamide

3-(2-chlorophenyl)-N-cyclohexyl-N-ethylacrylamide

Katalognummer B5801907
Molekulargewicht: 291.8 g/mol
InChI-Schlüssel: MEJGOQBYMRQAIO-OUKQBFOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-chlorophenyl)-N-cyclohexyl-N-ethylacrylamide, commonly known as CX-5461, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer drug. CX-5461 is a selective inhibitor of RNA polymerase I transcription, which is a key process in the synthesis of ribosomal RNA. Inhibition of RNA polymerase I transcription by CX-5461 leads to nucleolar stress and subsequent activation of the p53 pathway, resulting in cell cycle arrest and apoptosis of cancer cells.

Wirkmechanismus

CX-5461 exerts its anticancer effects by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. Inhibition of RNA polymerase I transcription leads to nucleolar stress and activation of the p53 pathway, which results in cell cycle arrest and apoptosis of cancer cells. The p53 pathway is a key tumor suppressor pathway that is frequently mutated or inactivated in cancer cells, making it an attractive target for anticancer therapy.
Biochemical and Physiological Effects:
In addition to its anticancer effects, CX-5461 has been shown to have other biochemical and physiological effects. CX-5461 has been reported to induce autophagy, a cellular process that involves the degradation of damaged or dysfunctional cellular components. CX-5461 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CX-5461 as a research tool is its selectivity for cancer cells, which allows for the study of cancer-specific pathways and mechanisms. However, CX-5461 has some limitations as a research tool, including its relatively low potency and the potential for off-target effects. Additionally, CX-5461 is not currently available as a commercial reagent, which may limit its accessibility to researchers.

Zukünftige Richtungen

There are several future directions for research on CX-5461. One area of interest is the development of more potent analogues of CX-5461, which may have improved anticancer activity. Another area of interest is the identification of biomarkers that can predict response to CX-5461, which may help to identify patients who are most likely to benefit from treatment. Finally, there is interest in combining CX-5461 with other anticancer agents to enhance its efficacy and overcome potential resistance mechanisms.

Synthesemethoden

The synthesis of CX-5461 involves several steps, starting with the reaction between 2-chlorobenzonitrile and cyclohexylmagnesium bromide to form 2-chlorophenylcyclohexyl ketone. This intermediate is then reacted with ethyl acrylate in the presence of sodium ethoxide to form 3-(2-chlorophenyl)-N-cyclohexylacrylamide. Finally, this compound is chlorinated using thionyl chloride to form CX-5461.

Wissenschaftliche Forschungsanwendungen

CX-5461 has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that CX-5461 is highly selective for cancer cells, with minimal toxicity towards normal cells. In vivo studies have also shown that CX-5461 is effective in reducing tumor growth in various cancer types, including breast, ovarian, and pancreatic cancer.

Eigenschaften

IUPAC Name

(E)-3-(2-chlorophenyl)-N-cyclohexyl-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO/c1-2-19(15-9-4-3-5-10-15)17(20)13-12-14-8-6-7-11-16(14)18/h6-8,11-13,15H,2-5,9-10H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJGOQBYMRQAIO-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCCCC1)C(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-ethylprop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.